molecular formula C30H46O3 B13026714 Schisanol

Schisanol

Cat. No.: B13026714
M. Wt: 454.7 g/mol
InChI Key: CHQXDFSBBGKYND-WLGJEQPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Schisanol can be extracted from Schisandra chinensis fruit oil using supercritical carbon dioxide fluid extraction . This method involves using carbon dioxide at high pressure and low temperature to extract the active ingredients, ensuring the preservation of their biological activity.

Chemical Reactions Analysis

Schisanol undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions are oxidized and reduced derivatives of this compound .

Mechanism of Action

The mechanism of action of schisanol involves the inhibition of the cyclooxygenase-2/prostaglandin E2 and nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathways. This inhibition leads to a reduction in inflammation and oxidative stress .

Comparison with Similar Compounds

Schisanol is similar to other lignans found in Schisandra chinensis, such as schisantherin A, deoxyschisandrin, and γ-schisandrin. this compound is unique due to its specific molecular structure and distinct biological activities .

Properties

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

(2R)-2-[(1S)-1-[(3S,5R,8S,10S,13R,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-methyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C30H46O3/c1-18-8-10-23(33-26(18)32)19(2)20-12-16-30(7)22-9-11-24-27(3,4)25(31)14-15-28(24,5)21(22)13-17-29(20,30)6/h8,13,19-20,22-25,31H,9-12,14-17H2,1-7H3/t19-,20+,22+,23+,24-,25-,28+,29+,30-/m0/s1

InChI Key

CHQXDFSBBGKYND-WLGJEQPXSA-N

Isomeric SMILES

CC1=CC[C@@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C

Canonical SMILES

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)O)C)C)C

Origin of Product

United States

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